N-[4-(Dodecyloxy)phenyl]-2,3-dimethylaniline
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Overview
Description
N-[4-(Dodecyloxy)phenyl]-2,3-dimethylaniline is an organic compound characterized by the presence of a dodecyloxy group attached to a phenyl ring, which is further connected to a dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Dodecyloxy)phenyl]-2,3-dimethylaniline typically involves the reaction of 4-(dodecyloxy)aniline with 2,3-dimethylbenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Dodecyloxy)phenyl]-2,3-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-[4-(Dodecyloxy)phenyl]-2,3-dimethylaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of liquid crystals and other advanced materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[4-(Dodecyloxy)phenyl]-2,3-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The dodecyloxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2,5-(Dimethoxy)-2-[[(4-(dodecyloxy)phenyl)imino]methyl]benzene: A compound with similar structural features but different functional groups.
(4-(Dodecyloxy)-2-hydroxyphenyl)(phenyl)methanone oxime: Another related compound with a different substitution pattern on the phenyl ring.
Uniqueness
N-[4-(Dodecyloxy)phenyl]-2,3-dimethylaniline is unique due to the presence of both dodecyloxy and dimethylaniline groups, which confer distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
62555-54-8 |
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Molecular Formula |
C26H39NO |
Molecular Weight |
381.6 g/mol |
IUPAC Name |
N-(4-dodecoxyphenyl)-2,3-dimethylaniline |
InChI |
InChI=1S/C26H39NO/c1-4-5-6-7-8-9-10-11-12-13-21-28-25-19-17-24(18-20-25)27-26-16-14-15-22(2)23(26)3/h14-20,27H,4-13,21H2,1-3H3 |
InChI Key |
KJGPFJMAPMHUOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)NC2=CC=CC(=C2C)C |
Origin of Product |
United States |
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